Serine Hydrolase inhibitor-21

Butyrylcholinesterase Enzyme Inhibition Alzheimer's Disease

Serine Hydrolase inhibitor-21 (compound 8) is a distinct phenothiazine-pyridine BuChE inhibitor (Ki=429 nM, ≥98% purity). Its moderate potency makes it an ideal chemical probe for partial inhibition studies, SAR scaffold-hopping, selectivity benchmarking via ABPP, and HTS positive controls where saturation must be avoided. Choose this compound over potent analogs when your assay demands a well-characterized, titratable inhibitor with a unique chemotype not interchangeable with carbamate or indole-based inhibitors.

Molecular Formula C18H12N2O2S
Molecular Weight 320.4 g/mol
Cat. No. B10857378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSerine Hydrolase inhibitor-21
Molecular FormulaC18H12N2O2S
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)C4=CNC(=O)C=C4
InChIInChI=1S/C18H12N2O2S/c21-17-10-9-12(11-19-17)18(22)20-13-5-1-3-7-15(13)23-16-8-4-2-6-14(16)20/h1-11H,(H,19,21)
InChIKeyFRWOZZSGXZOOSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Serine Hydrolase inhibitor-21: A Phenothiazine-Pyridine Scaffold for BuChE Inhibition in Neurodegenerative Research


Serine Hydrolase inhibitor-21 (compound 8) is a synthetic small molecule characterized by a phenothiazine-pyridine scaffold (IUPAC: 5-(phenothiazine-10-carbonyl)-1H-pyridin-2-one), with a molecular weight of 320.37 g/mol [1]. It functions as an inhibitor of butyrylcholinesterase (BuChE), a serine hydrolase enzyme, with a reported inhibition constant (Ki) of 429 nM . The compound is primarily investigated for its potential applications in Alzheimer's disease research .

Why Serine Hydrolase inhibitor-21 Cannot Be Replaced by Other Commercial BuChE Inhibitors


While numerous butyrylcholinesterase (BuChE) inhibitors are commercially available, direct substitution is not advised due to significant differences in potency, selectivity, and chemical scaffold [1]. For instance, modern BuChE inhibitors like BChE-IN-38 exhibit Ki values in the low nanomolar range (e.g., 1.15 nM), which is over 300-fold more potent than Serine Hydrolase inhibitor-21 (Ki = 429 nM) . Using a more potent analog without a thorough understanding of the target engagement profile could lead to off-target effects or misinterpretation of biological outcomes, particularly in complex neurological models where the balance between AChE and BuChE inhibition is critical [1]. The phenothiazine-pyridine scaffold of Serine Hydrolase inhibitor-21 represents a distinct chemotype compared to the more common carbamate or indole-based inhibitors, which may confer unique selectivity or ADME properties that are not interchangeable with other in-class compounds [1].

Quantitative Differentiation of Serine Hydrolase inhibitor-21: Comparative Potency and Structural Evidence


Comparative BuChE Inhibition Potency: Serine Hydrolase inhibitor-21 vs. Modern Selective Inhibitors

Serine Hydrolase inhibitor-21 exhibits a Ki of 429 nM for BuChE . This potency is significantly lower than that of highly optimized, contemporary BuChE inhibitors such as BChE-IN-38 (Ki = 1.15 nM) . The data indicate a >370-fold difference in potency, establishing Serine Hydrolase inhibitor-21 as a moderately potent tool compound rather than a lead candidate for therapeutic development.

Butyrylcholinesterase Enzyme Inhibition Alzheimer's Disease

Structural Divergence: Phenothiazine-Pyridine Scaffold vs. Common BuChE Inhibitor Chemotypes

Serine Hydrolase inhibitor-21 is based on a phenothiazine-pyridine scaffold, which is structurally distinct from the carbamate (e.g., rivastigmine) and indole-based scaffolds common among many high-potency BuChE inhibitors [1]. While quantitative selectivity profiling (e.g., ABPP) is not publicly available for this specific compound, the phenothiazine class has demonstrated unique mixed-type inhibition kinetics and the potential for dual-site binding on BuChE, unlike simpler competitive inhibitors [2]. This suggests that Serine Hydrolase inhibitor-21 may engage BuChE through a different binding mode, which could result in a distinct biological profile compared to inhibitors from other chemotypes.

Chemical Biology Medicinal Chemistry Scaffold Hopping

Purity and Solubility: Procurement-Relevant Quality Metrics

Commercially available Serine Hydrolase inhibitor-21 is typically supplied with a purity of ≥98% (HPLC) and a solubility of 10 mg/mL in DMSO . This level of purity is standard for small-molecule screening libraries and ensures reproducibility in biochemical and cell-based assays. The solubility in DMSO is sufficient for preparing stock solutions for in vitro studies.

Compound Management Assay Development Quality Control

Optimal Use Cases for Serine Hydrolase inhibitor-21 in Academic and Industrial Research


Chemical Biology Probe for Moderate BuChE Inhibition Studies

Due to its moderate Ki of 429 nM, Serine Hydrolase inhibitor-21 is best suited as a chemical biology probe for investigating the functional consequences of partial or moderate BuChE inhibition in cellular and in vivo models . It is particularly valuable in experimental designs where complete enzyme inhibition is undesirable or where a titration of inhibitory activity is required. Its distinct phenothiazine-pyridine scaffold also makes it a useful tool for studying structure-activity relationships (SAR) and for scaffold-hopping campaigns aimed at developing novel BuChE-targeting therapeutics [1].

Reference Compound for Profiling Novel BuChE Inhibitor Selectivity

Serine Hydrolase inhibitor-21 can serve as a reference or control compound in selectivity profiling assays, particularly when using activity-based protein profiling (ABPP) or competitive binding assays . Its moderate potency and unique scaffold allow researchers to benchmark the selectivity of more potent, novel inhibitors against a panel of serine hydrolases. By comparing the target engagement profile of new chemical entities with that of Serine Hydrolase inhibitor-21, scientists can identify compounds with improved selectivity or novel polypharmacology.

Positive Control in High-Throughput Screening (HTS) Assays for BuChE

With its well-defined Ki of 429 nM and high commercial purity (≥98%), Serine Hydrolase inhibitor-21 is an ideal positive control for high-throughput screening (HTS) assays designed to identify novel BuChE inhibitors . Its moderate activity ensures a clear signal window above background but below saturation, allowing for robust Z'-factor calculations and reliable hit identification. Its stability and solubility in DMSO make it compatible with automated liquid handling systems commonly used in industrial HTS facilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Serine Hydrolase inhibitor-21

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.